1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide
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Overview
Description
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, sulfonyl group, and various benzyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of the benzyl substituents. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of Benzyl Substituents: Benzylation reactions using benzyl halides and suitable nucleophiles.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide
- 1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide
- 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-{2-[(benzyl)sulfanyl]ethyl}piperidine-4-carboxamide
Uniqueness
The uniqueness of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H28ClFN2O3S2 |
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Molecular Weight |
499.1 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H28ClFN2O3S2/c1-17-4-2-5-18(14-17)15-31-13-10-26-23(28)19-8-11-27(12-9-19)32(29,30)16-20-21(24)6-3-7-22(20)25/h2-7,14,19H,8-13,15-16H2,1H3,(H,26,28) |
InChI Key |
UIYHTGXIGDKXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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